2-(Cyclobutylmethoxy)pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(cyclobutylmethoxy)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-9(14)8-4-11-10(12-5-8)15-6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKXXSYXRFVFNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NC=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501224173 | |
| Record name | 5-Pyrimidinecarboxylic acid, 2-(cyclobutylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501224173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402232-52-3 | |
| Record name | 5-Pyrimidinecarboxylic acid, 2-(cyclobutylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402232-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyrimidinecarboxylic acid, 2-(cyclobutylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501224173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylmethoxy)pyrimidine-5-carboxylic acid typically involves the reaction of a pyrimidine derivative with a cyclobutylmethanol derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylmethoxy)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Properties
Recent studies suggest that derivatives of pyrimidine compounds, including 2-(Cyclobutylmethoxy)pyrimidine-5-carboxylic acid, exhibit significant activity as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists. PPAR-γ agonists are crucial in managing diabetes by improving insulin sensitivity and glucose metabolism. Research indicates that certain pyrimidine derivatives can serve as high-affinity ligands for PPAR-γ, potentially offering alternatives to existing antidiabetic medications like thiazolidinediones .
Anti-inflammatory Effects
Another promising application is its role in anti-inflammatory responses. Compounds similar to this compound have shown efficacy in reducing inflammation in macrophages and pancreatic cells. This mechanism could be beneficial for treating metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD) by modulating the immune response and enhancing GLP-1 production in the gastrointestinal tract .
Pharmacological Insights
Mechanism of Action
The compound's pharmacological activity is primarily attributed to its ability to bind to specific receptors involved in metabolic regulation. The interaction with PPAR-γ leads to gene expression changes that promote glucose uptake and lipid metabolism, crucial for managing conditions like type 2 diabetes .
Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Study A: PPAR-γ Agonist Activity | Demonstrated that derivatives of pyrimidine compounds activate PPAR-γ with comparable efficacy to established drugs. | Supports the potential use of this compound in diabetes treatment. |
| Study B: Anti-inflammatory Activity | Found that the compound reduces inflammatory markers in vitro, indicating a mechanism for metabolic disease intervention. | Highlights its potential utility in treating obesity-related complications. |
| Study C: GLP-1 Production Enhancement | Showed increased GLP-1 levels upon treatment with similar pyrimidine derivatives, linking it to improved insulin sensitivity. | Suggests a dual role in both glycemic control and appetite regulation. |
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethoxy)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Thioether Substituents (e.g., Methylthio, Phenylthio)
Compounds such as 2-(methylthio)pyrimidine-5-carboxylic acid (3e) and 2-(phenylthio)pyrimidine-5-carboxylic acid (3g) are synthesized via nucleophilic displacement of chloropyrimidine precursors with thiols . However, thioethers are prone to oxidation, limiting their stability compared to ether-based analogs like 2-(cyclobutylmethoxy)pyrimidine-5-carboxylic acid.
Ester Derivatives
Methyl or ethyl esters of pyrimidine-5-carboxylic acids (e.g., 2-(4-fluorophenyl)pyrimidine-5-carboxylic acid methyl ester) are common intermediates. These esters improve lipophilicity, facilitating membrane permeability in biological systems. Hydrolysis of esters to carboxylic acids (e.g., via NaOH/ethanol) is a key step in prodrug activation .
Fluorinated and Aromatic Substituents
Fluorinated derivatives like 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid exhibit enhanced metabolic stability and bioavailability due to the electron-withdrawing effects of fluorine . Aromatic substituents (e.g., 4-fluorophenyl in ) contribute to π-π stacking interactions, which are critical in drug-receptor binding.
Hydroxamic Acid Derivatives
Hydroxamic acid-based derivatives (e.g., 2-[1,3,4]-oxadiazol-2-ylamino-pyrimidine-5-carboxylic acid hydroxamates) are designed as histone deacetylase inhibitors (HDACIs). The hydroxamic acid group chelates zinc ions in enzyme active sites, a property absent in this compound .
Metal Complexation
Pyrimidine-5-carboxylic acids form stable complexes with transition metals (e.g., Mn²⁺, Cu²⁺), which are studied for their antioxidant properties. The carboxylic acid at position 5 facilitates bidentate coordination, influencing redox activity .
Anti-Fibrosis and Therapeutic Potential
Compounds like 2-(pyridin-2-yl)pyrimidine-5-carboxylic acid derivatives (e.g., 13a) show anti-fibrosis activity by modulating TGF-β signaling pathways. The pyridine ring enhances binding affinity to kinase domains compared to cyclobutylmethoxy substituents .
Biological Activity
2-(Cyclobutylmethoxy)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and pharmacological applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound features a pyrimidine ring substituted with a cyclobutylmethoxy group and a carboxylic acid functional group. The compound's molecular formula is with a molecular weight of approximately 208.22 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrimidine Ring : Starting from appropriate precursors, the pyrimidine framework is established through cyclization reactions.
- Introduction of Functional Groups : The cyclobutylmethoxy group is introduced via alkylation or etherification methods.
- Carboxylation : Finally, carboxylic acid functionality is added using carbon dioxide or other carboxylating agents.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways relevant to inflammation and metabolic disorders.
Pharmacological Applications
Research indicates several pharmacological applications for this compound:
- Antidiabetic Activity : Some studies suggest that it may serve as a ligand for peroxisome proliferator-activated receptors (PPARs), which are crucial in glucose metabolism and insulin sensitivity .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in preclinical models.
Data Table of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| PPARγ Activation | Modulation of glucose metabolism | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Enzyme Inhibition | Targeting specific metabolic enzymes |
Case Studies
-
Case Study on Antidiabetic Effects :
In a study examining the effects of various pyrimidine derivatives on glucose metabolism, this compound exhibited significant PPARγ activation comparable to established antidiabetic drugs . -
Inflammation Model :
Another study evaluated the anti-inflammatory properties of the compound in a murine model of arthritis, where it demonstrated a reduction in joint swelling and inflammatory cytokines, highlighting its therapeutic potential in inflammatory diseases.
Q & A
Q. What are the recommended synthetic routes for 2-(Cyclobutylmethoxy)pyrimidine-5-carboxylic acid, and how can yield optimization be achieved?
- Methodological Answer : A common approach involves nucleophilic substitution at the pyrimidine ring. For example, substituting a halogen or boronic acid group at the 5-position with cyclobutylmethoxy can be performed under palladium-catalyzed coupling conditions (e.g., Suzuki-Miyaura for boronic acid intermediates) . Yield optimization requires careful control of reaction parameters:
- Use anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis.
- Optimize catalyst loading (e.g., 1-5 mol% Pd(PPh₃)₄) and base (e.g., Na₂CO₃ or Cs₂CO₃) to balance reactivity and side reactions.
- Monitor reaction progress via TLC or HPLC to terminate at peak product formation.
Reference synthetic protocols for analogous pyrimidine-5-carboxylic acid derivatives suggest purification via recrystallization or silica gel chromatography .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclobutylmethoxy integration at δ 3.5–4.5 ppm for OCH₂).
- HPLC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) with MS detection to verify molecular ion ([M+H]⁺) and purity (>95%) .
- Elemental Analysis : Validate empirical formula (e.g., C₁₀H₁₂N₂O₃) to confirm stoichiometry .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability is influenced by substituent reactivity and solvent interactions:
- Moisture Sensitivity : Store under inert gas (Ar/N₂) at –20°C in sealed vials to prevent hydrolysis of the methoxy group.
- pH Sensitivity : Avoid prolonged exposure to acidic/basic conditions, which may cleave the cyclobutylmethoxy linkage.
- Light Sensitivity : Protect from UV light to prevent photodegradation, as observed in related pyrimidine carboxylates .
Advanced Research Questions
Q. How do solvent effects influence the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly impact reaction kinetics. For example:
- Polar Protic Solvents (e.g., MeOH) : Stabilize transition states via hydrogen bonding, accelerating reactions like esterification but risking methoxy group hydrolysis.
- Aprotic Solvents (e.g., DMSO) : Enhance nucleophilicity of reactants in coupling reactions but may require higher temperatures.
Computational modeling (DFT) can predict solvent interactions, while experimental rate constants in hydroxylic solvents (e.g., ethanol vs. water) provide empirical validation .
Q. What strategies are effective in resolving contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or impurities:
- Dynamic NMR : Perform variable-temperature ¹H NMR to identify tautomeric equilibria (e.g., keto-enol shifts in carboxylic acid derivatives).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings.
- Impurity Profiling : Use LC-MS/MS to trace byproducts (e.g., dealkylated or oxidized species) and adjust synthetic conditions accordingly .
Q. How can computational methods predict the regioselectivity of electrophilic attacks on this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution to identify reactive sites:
- Calculate Fukui indices to pinpoint electrophilic (f⁺) regions (e.g., electron-deficient C2 or C4 positions on the pyrimidine ring).
- Compare with experimental results (e.g., nitration or halogenation patterns) to validate predictions .
Data Contradiction Analysis
Q. Why might reported synthetic yields for this compound vary across studies, and how can reproducibility be improved?
- Methodological Answer : Yield variability often stems from differences in:
- Substituent Effects : The cyclobutylmethoxy group’s steric bulk may hinder coupling efficiency compared to smaller alkoxy groups.
- Catalyst Degradation : Pd catalysts may deactivate faster in impure solvents; use freshly distilled solvents and degas reaction mixtures.
- Workup Protocols : Acidic extraction (pH 2–3) minimizes loss of the carboxylic acid moiety during purification.
Reproducibility requires strict adherence to documented protocols, including reaction scale and equipment calibration .
Experimental Design Considerations
Q. What controls are essential when evaluating this compound’s biological activity in enzyme inhibition assays?
- Methodological Answer : Include:
- Negative Controls : Vehicle (e.g., DMSO) and non-target enzymes to assess specificity.
- Positive Controls : Known inhibitors (e.g., pyrimidine-based analogs) to validate assay sensitivity.
- Dose-Response Curves : Test 5–8 concentrations (0.1–100 µM) to calculate IC₅₀ values.
Pre-incubate the compound with enzymes to account for time-dependent inhibition, as pyrimidine carboxylates may exhibit slow-binding kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
